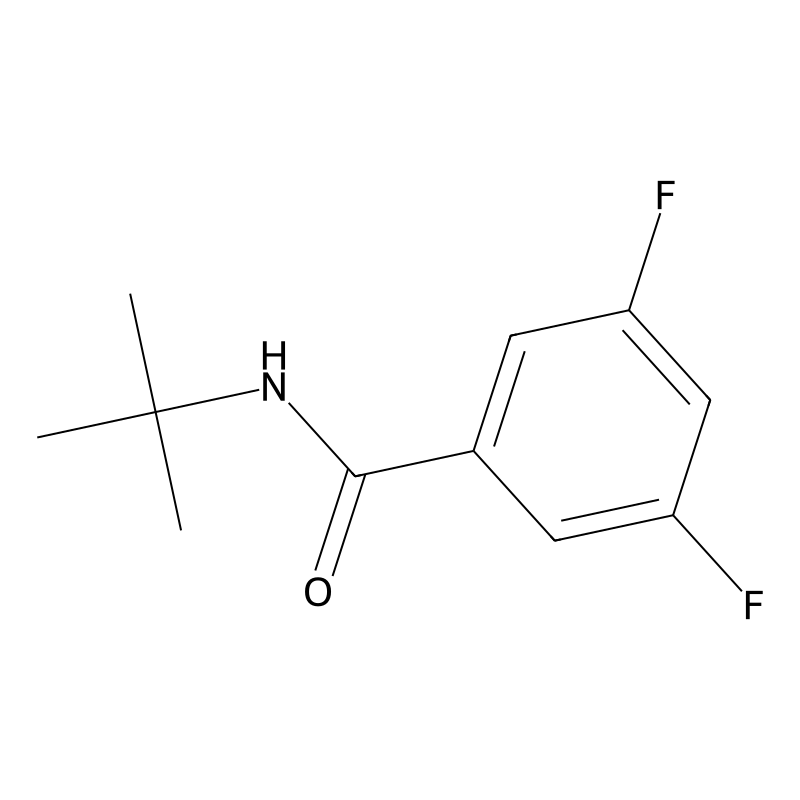

N-tert-butyl-3,5-difluorobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-tert-butyl-3,5-difluorobenzamide is a chemical compound characterized by the presence of a tert-butyl group and two fluorine atoms located at the 3 and 5 positions on the benzene ring. Its molecular formula is C11H12F2N, and it features a benzamide structure, which consists of a benzene ring attached to a carbonyl group (C=O) and an amine (NH) group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the influence of the fluorine substituents on its biological properties and reactivity.

- Nucleophilic Substitution Reactions: The fluorine atoms can enhance electrophilicity, making the compound susceptible to nucleophilic attack.

- Acylation Reactions: The amide group can participate in acylation reactions, forming new carbon-carbon bonds.

- Dehydrofluorination: Under certain conditions, the compound may lose fluoride ions, leading to the formation of unsaturated derivatives.

The specific reaction pathways depend on the conditions, such as temperature, solvents, and catalysts used.

Research indicates that compounds containing difluorobenzamide motifs exhibit significant biological activity. For instance, N-tert-butyl-3,5-difluorobenzamide has been studied for its potential as an inhibitor of bacterial proteins such as FtsZ, which is crucial for bacterial cell division. The presence of fluorine atoms can alter the compound's lipophilicity and binding affinity to biological targets, enhancing its pharmacological properties .

The synthesis of N-tert-butyl-3,5-difluorobenzamide typically involves several steps:

- Preparation of 3,5-Difluorobenzoic Acid: This can be achieved through fluorination of benzoic acid using fluorinating agents.

- Formation of Benzoyl Chloride: The carboxylic acid is converted to benzoyl chloride using reagents like thionyl chloride or oxalyl chloride.

- Amidation Reaction: The benzoyl chloride is reacted with tert-butylamine in a suitable solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to yield N-tert-butyl-3,5-difluorobenzamide. This reaction typically occurs at room temperature and can be purified using chromatography .

N-tert-butyl-3,5-difluorobenzamide has several potential applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting bacterial infections or other diseases.

- Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.

- Material Science: The compound may also find applications in developing materials with specific electronic or optical properties due to its fluorinated nature.

Studies on N-tert-butyl-3,5-difluorobenzamide focus on its interactions with biological macromolecules. For example:

- Molecular Docking Studies: These studies help elucidate how the compound binds to target proteins like FtsZ, providing insights into its mechanism of action and potential efficacy as an antibacterial agent.

- Conformational Analysis: Understanding the conformational flexibility of this compound is crucial for predicting its interactions with various biological targets .

N-tert-butyl-3,5-difluorobenzamide shares structural similarities with several other compounds that contain difluoro or substituted benzamide moieties. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(tert-butyl)-2-fluoro-4-methylbenzamide | Contains one fluorine atom and a methyl group | Less sterically hindered due to fewer substituents |

| N-(tert-butyl)-4-fluorobenzamide | Contains one fluorine atom at position 4 | Simple structure with potential for different reactivity |

| N-(tert-butyl)-2,6-difluorobenzamide | Two fluorine atoms at positions 2 and 6 | Exhibits different biological activity profile |

| N-(tert-butyl)-3-fluoro-4-methylbenzamide | Contains one fluorine atom and a methyl group | Combines features that may enhance bioactivity |

The uniqueness of N-tert-butyl-3,5-difluorobenzamide lies in its specific substitution pattern and steric hindrance provided by the tert-butyl group, which can significantly influence its reactivity and biological interactions compared to other similar compounds.